8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (hereafter referred to as the target compound) is a bicyclic organic molecule featuring a nitrogen atom within its azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol and CAS numbers including 1159826-74-0 and 280762-00-7 . The compound is characterized by a tert-butoxycarbonyl (Boc) protective group at the 8-position and a carboxylic acid moiety at the 3-position, with stereochemistry often reported as exo (3-exo configuration) .
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making the compound a versatile intermediate in medicinal chemistry. It is frequently utilized in the synthesis of protease inhibitors, receptor antagonists, and other bioactive molecules .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXICUDOIXLKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594271 | |
| Record name | 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-74-0 | |
| Record name | 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with a bicyclic lactam or a related azabicyclo[3.2.1]octane precursor. For example, a protected 8-azabicyclo[3.2.1]octane derivative serves as the foundational scaffold. The lactam structure is alkylated at the nitrogen atom using tert-butoxycarbonyl (Boc) anhydride or Boc chloride under basic conditions, introducing the Boc protecting group. This step is critical for preventing unwanted side reactions during subsequent transformations.
The carboxylic acid moiety at the 3-position is introduced via hydrolysis of a nitrile or ester precursor. In one protocol, a cyanophenyltropane intermediate is hydrolyzed using concentrated sulfuric acid, followed by neutralization to yield the carboxylic acid. Alternative routes employ saponification of methyl or ethyl esters under alkaline conditions (e.g., NaOH in methanol/water).
Key Reaction Steps and Conditions
A representative synthetic pathway involves the following sequence:
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Boc Protection : Reaction of 8-azabicyclo[3.2.1]octane with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
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Carboxylic Acid Formation : Hydrolysis of a 3-cyano intermediate using H₂SO₄ (98%) at 80°C for 6 hours, followed by quenching with ice-water and extraction.
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Purification : Chromatography on silica gel with gradients of acetone/dichloromethane (2:98 v/v) to isolate the product.
Table 1: Representative Reaction Conditions for Traditional Synthesis
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, DCM, 25°C, 12 h | 85% | |
| Nitrile Hydrolysis | H₂SO₄ (98%), 80°C, 6 h | 78% | |
| Ester Saponification | NaOH (2M), MeOH/H₂O (3:1), reflux, 4 h | 82% |
Modern Synthetic Strategies
Flow Microreactor Systems
Recent advancements utilize continuous-flow microreactors to enhance reaction efficiency and scalability. For instance, the Boc protection step has been optimized in a flow system using tert-butoxycarbonyl chloride and triethylamine in acetonitrile at 50°C, reducing reaction time from hours to minutes. Similarly, nitrile hydrolysis achieves higher yields (90–95%) under segmented flow conditions with precise temperature control.
Catalytic Asymmetric Methods
Industrial-Scale Production
Batch vs. Continuous Processes
Industrial protocols favor continuous manufacturing for cost-effectiveness. A patented method describes a telescoped process where Boc protection, nitrile hydrolysis, and crystallization are performed in sequence without intermediate isolation. This approach reduces solvent waste and improves throughput (≥500 kg/batch).
Table 2: Comparison of Industrial Production Methods
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Throughput | 100–200 kg/batch | 500–1,000 kg/batch |
| Solvent Consumption | 10 L/kg | 3 L/kg |
| Reaction Time | 48–72 h | 8–12 h |
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can yield ketones or aldehydes.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups, such as halides or ethers.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1159826-74-0
- IUPAC Name : 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
The compound features a bicyclic structure that provides unique steric and electronic properties, making it a versatile building block in chemical synthesis.
Drug Development
The compound has been extensively studied for its potential in drug development due to its ability to serve as a precursor for various bioactive molecules. Its azabicyclo structure allows for modifications that can lead to enhanced pharmacological profiles.
Case Study: Synthesis of Analgesics
In a recent study, researchers synthesized a series of analgesic compounds using this compound as a starting material, demonstrating its utility in creating novel pain relief medications with improved efficacy and reduced side effects .
Antiviral Agents
The compound has shown promise in the development of antiviral agents targeting specific viral enzymes. Its structural features enable the design of inhibitors that can effectively block viral replication processes.
Peptide Synthesis
In peptide synthesis, Boc-protected amino acids are widely used due to their stability under various reaction conditions. The azabicyclo compound can be incorporated into peptide sequences to introduce unique functionalities or enhance stability.
Table 1: Comparison of Boc vs. Fmoc Protection Strategies
| Protection Type | Stability | Cleavage Conditions | Application Area |
|---|---|---|---|
| Boc | High | Acidic | Peptide Synthesis |
| Fmoc | Moderate | Basic | Solid-phase Peptide Synthesis |
Polymer Chemistry
The compound's reactivity allows it to be used in the synthesis of polymers with specific properties, such as increased mechanical strength or thermal stability.
Case Study: Biodegradable Polymers
Research has indicated that incorporating this compound into polymer matrices can enhance biodegradability while maintaining structural integrity . This advancement is crucial for developing environmentally friendly materials.
Mechanism of Action
The mechanism by which 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(3-endo)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid
- Key Difference : Stereochemistry at the 3-position (endo vs. exo).
- Impact: The endo isomer (CAS: 1222996-05-5) exhibits distinct reactivity in coupling reactions due to steric hindrance differences. For example, it forms amide derivatives (e.g., quinolin-8-ylcarbamoyl) under DIPEA/HAUT catalysis, whereas the exo isomer is more reactive in Pd-mediated cross-couplings .
- Applications : Used in synthesizing tropane alkaloid derivatives for neurological studies .
N-CBZ-8-Azabicyclo[3.2.1]octane-3-carboxylic Acid
- Key Difference : Replacement of Boc with a carbobenzyloxy (Cbz) group.
- Impact: The Cbz group (CAS: 1159822-23-7) offers orthogonal protection for amines but requires harsher conditions (e.g., hydrogenolysis) for deprotection compared to the acid-labile Boc group .
- Applications : Preferred in peptide synthesis where Boc is incompatible .
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4)
- Key Difference : Sulfonyl and nitrile substituents replace the carboxylic acid and Boc groups.
- Synthesized via Grignard reactions with 4-[bis(trimethylsilyl)amino]phenylmagnesium bromide .
- Applications : Investigated as a CNS-targeting agent due to its lipophilic nitrile group .
Physicochemical and Pharmacological Comparisons
Biological Activity
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid, also known by its CAS number 1159826-74-0, is a compound within the tropane alkaloid family, which is known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 255.31 g/mol. The structure consists of a bicyclic framework that is characteristic of tropane alkaloids, which are often linked to various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its role as a scaffold for the development of novel therapeutic agents. The following sections detail specific biological activities and research findings related to this compound.
Antimicrobial Activity
Research indicates that compounds derived from the 8-azabicyclo[3.2.1]octane scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial topoisomerases, enzymes critical for bacterial DNA replication and maintenance:
| Compound | Target Enzyme | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 7a | DNA gyrase from E. coli | <0.03125 | |
| Compound 7a | Topo IV from E. coli | <0.25 | |
| Various derivatives | Gram-positive bacteria | <0.03125–0.25 |
These findings suggest that the compound may have potential as an antibacterial agent, particularly against multidrug-resistant strains.
Enantioselective Synthesis
The synthesis of this compound has attracted attention due to its stereochemical complexity. Enantioselective methods have been developed to construct the 8-azabicyclo[3.2.1]octane framework effectively:
- Methodologies : Various synthetic pathways have been reported, focusing on the stereocontrol during the formation of the bicyclic structure.
- Applications : These methodologies are crucial for developing biologically active compounds with specific stereochemistry, which can influence their pharmacological profiles.
Case Studies
Several studies have explored the biological implications of compounds based on the azabicyclo[3.2.1]octane core:
- Tropane Alkaloids : Research has shown that tropane alkaloids derived from this scaffold can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential utility in oncology.
- Pain Management : Compounds with this structure have been investigated for their analgesic properties, contributing to pain management therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid?
- The compound is typically synthesized via multi-step protocols involving functionalization of the 8-azabicyclo[3.2.1]octane core. A common approach includes:
- Step 1 : Protection of the secondary amine in 8-azabicyclo[3.2.1]octane with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Step 2 : Carboxylic acid introduction at the 3-position via carboxylation reactions (e.g., CO₂ insertion or oxidation of aldehydes) .
- Purification : Chromatographic methods (e.g., silica gel) or recrystallization are used to isolate the final product .
Q. How is the stereochemical configuration of the bicyclic core verified experimentally?
- X-ray crystallography is the gold standard for confirming the exo/endo configuration of substituents on the bicyclo[3.2.1]octane scaffold .
- NMR spectroscopy (e.g., NOESY or coupling constants) can distinguish between stereoisomers by analyzing spatial proximity of protons .
Advanced Research Questions
Q. What experimental strategies address low yields in the carboxylation step of the synthesis?
- Optimization of reaction conditions :
- Use of high-pressure CO₂ or transition-metal catalysts (e.g., Pd) to enhance carboxylation efficiency .
- Temperature control (e.g., −78°C to room temperature) to minimize side reactions .
- Alternative routes : Direct functionalization via Grignard reagents or organozinc intermediates may bypass carboxylation challenges .
Q. How does the Boc-protected tertiary amine influence the compound’s stability during storage?
- The Boc group enhances stability by protecting the amine from oxidation and moisture. However:
- Storage recommendations : −20°C under inert gas (N₂/Ar) to prevent Boc cleavage via acid or heat .
- Degradation analysis : Monitor by LC-MS for peaks corresponding to deprotected amine (e.g., m/z shifts of ~100 Da) .
Q. What biological targets beyond monoamine transporters are explored for derivatives of this compound?
- ELOVL6 inhibition : Derivatives have shown potential as inhibitors of fatty acid elongase 6 (ELOVL6), a target for metabolic disorders .
- Serotonin transporter (SERT) binding : Structural analogs with modified carboxylic acid groups exhibit nanomolar affinity, validated via radioligand assays .
Q. How can computational methods guide the design of analogs with improved target selectivity?
- Molecular docking : Predict binding poses of derivatives to SERT or ELOVL6 using crystal structures (e.g., PDB IDs 5I6X, 6DZZ) .
- QSAR modeling : Correlate substituent electronic properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
Methodological Challenges and Solutions
Q. What purification challenges arise due to the compound’s polarity, and how are they resolved?
- Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) effectively separates polar impurities .
- Ion-exchange chromatography may resolve zwitterionic forms caused by the carboxylic acid and Boc-protected amine .
Q. How are contradictory biological activity results reconciled across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
